molecular formula C9H8O4 B2369526 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 1315374-50-5

6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B2369526
CAS No.: 1315374-50-5
M. Wt: 180.159
InChI Key: VOMGDTBLGJJUAA-UHFFFAOYSA-N
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Description

6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a benzofuran derivative, a class of compounds known for their diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to exhibit significant pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be safe, cost-effective, and environmentally friendly. The process is scalable, with production scales exceeding 2.6 kg achieved in good overall yield .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-viral and anti-oxidative activities.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl group at the C-6 position is essential for its biological activity, and the functional groups at the C-3 position play a crucial role in its selectivity. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxybenzofuran: Shares a similar core structure but lacks the carboxylic acid group.

    2,3-Dihydrobenzofuran-2-carboxylic acid: Similar structure but lacks the hydroxyl group at the C-6 position.

Uniqueness

6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to the presence of both the hydroxyl group at the C-6 position and the carboxylic acid group at the C-2 position.

Properties

IUPAC Name

6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8,10H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMGDTBLGJJUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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